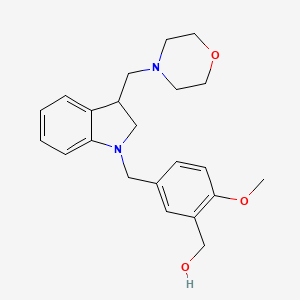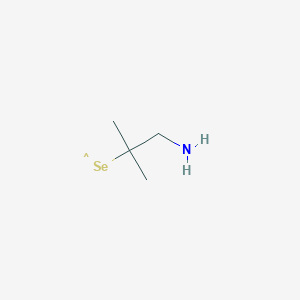
1-Amino-2-methylpropane-2-selenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methylpropane-2-selenol is an organoselenium compound characterized by the presence of an amino group and a selenol group attached to a branched carbon chain
Preparation Methods
The synthesis of 1-Amino-2-methylpropane-2-selenol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropane-2-thiol with selenium dioxide in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of an inert atmosphere to prevent oxidation of the selenol group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Amino-2-methylpropane-2-selenol undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form seleninic acid or selenoxide, depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include seleninic acid, selenoxide, and various substituted derivatives.
Scientific Research Applications
1-Amino-2-methylpropane-2-selenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-methylpropane-2-selenol involves its ability to participate in redox reactions. The selenol group can undergo oxidation and reduction, making it a versatile reagent in redox chemistry. The amino group can interact with various molecular targets, potentially influencing biological pathways and processes.
Comparison with Similar Compounds
1-Amino-2-methylpropane-2-selenol can be compared with other similar compounds, such as:
2-Amino-2-methylpropan-1-ol: This compound has a hydroxyl group instead of a selenol group, making it less reactive in redox reactions.
2-Amino-2-methylpropane-2-thiol: This compound has a thiol group instead of a selenol group, which affects its chemical reactivity and biological properties.
2-Amino-2-methylpropan-1-thiol: Similar to the previous compound but with the thiol group attached to a different carbon atom. The uniqueness of this compound lies in its selenol group, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
Properties
Molecular Formula |
C4H10NSe |
|---|---|
Molecular Weight |
151.10 g/mol |
InChI |
InChI=1S/C4H10NSe/c1-4(2,6)3-5/h3,5H2,1-2H3 |
InChI Key |
RFOVMHPKAMWJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)


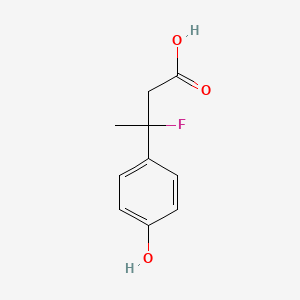
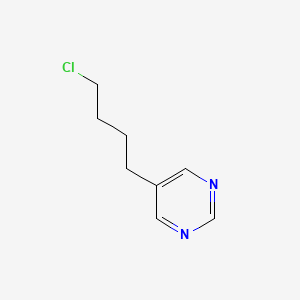
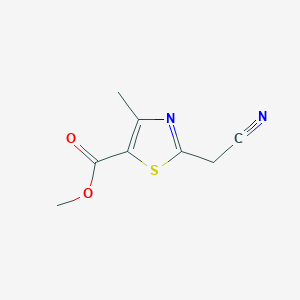
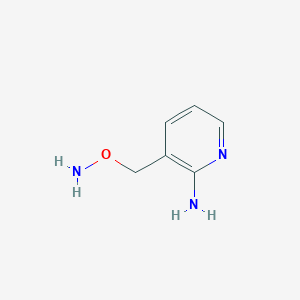
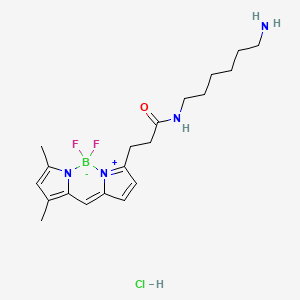
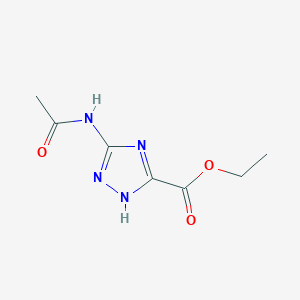
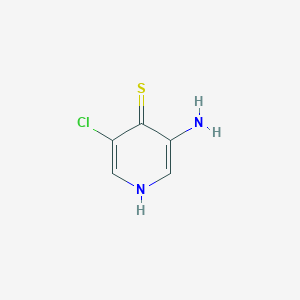
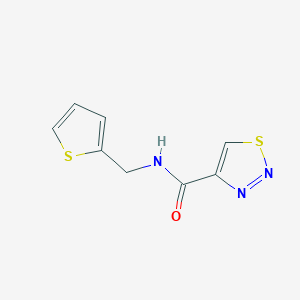
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
